molecular formula C10H12O3 B030997 Methyl 2-phenoxypropanoate CAS No. 2065-24-9

Methyl 2-phenoxypropanoate

Cat. No.: B030997
CAS No.: 2065-24-9
M. Wt: 180.2 g/mol
InChI Key: KIBRBMKSBVQDMK-UHFFFAOYSA-N
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Description

Methyl 2-phenoxypropanoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-phenoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

The biochemical role of Methyl 2-phenoxypropanoate is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function in biochemical reactions .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxypropanoate can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydrogencarbonate in toluene, followed by the addition of methyl 2-chloropropionate . The reaction conditions typically include refluxing the mixture and maintaining a temperature of around 80°C for 0.5 hours. The product is then purified through filtration and distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-phenoxypropanoic acid.

    Reduction: 2-phenoxypropanol.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Methyl 2-phenoxypropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-2-phenoxypropanoate: This compound has a similar structure but with an additional methyl group.

    Methyl 2-hydroxy-2-phenylpropanoate: This compound has a hydroxyl group instead of a phenoxy group.

Uniqueness

Methyl 2-phenoxypropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRBMKSBVQDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311751
Record name Methyl 2-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-24-9
Record name Methyl 2-phenoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC408320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-phenoxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of methyl 2-phenoxypropanoate in the formation of the supramolecular structures described in the paper?

A1: this compound (mpp) acts as a carboxylate ligand in the synthesis of Zn2+ and Cd2+ supramolecular coordination complexes []. Specifically, it forms a complex with Zn2+ and 2,2′-bipyridine (L) resulting in a 2D sheet structure denoted as [Zn(L)(mpp–)2·H2O]·H2O []. In the case of Cd2+, mpp participates in the formation of a 3D supramolecular assembly, [Cd(L)2(mpp–)2]·H2O []. In both cases, mpp acts as a monodentate ligand, coordinating to the metal ions through its carboxylate group (COO-) [].

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